Diphenyl phenylphosphonite
Description
Structure
3D Structure
Properties
IUPAC Name |
diphenoxy(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPLZDCTKREIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286098 | |
| Record name | Diphenyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13410-61-2 | |
| Record name | NSC43792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving Diphenyl Phenylphosphonite
Hydrolytic Reaction Mechanisms
The hydrolysis of organophosphorus esters, including phosphonites like diphenyl phenylphosphonite, is a fundamental reaction that has been extensively studied. The mechanism and kinetics of this process are highly dependent on the reaction conditions, particularly the pH of the medium. Generally, hydrolysis can proceed through cleavage of either the P-O (phosphorus-oxygen) or the C-O (carbon-oxygen) bond, with the former being more common for phosphonite esters.
The hydrolysis of chiral organophosphorus compounds at the phosphorus center typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net This pathway has significant stereochemical implications. For a chiral phosphonite, where the phosphorus atom is a stereocenter, the SN2 reaction with a nucleophile such as water or a hydroxide (B78521) ion involves a backside attack on the phosphorus atom relative to the leaving group (a phenoxy group in the case of this compound). byjus.comchemicalnote.com
This backside attack proceeds through a pentacoordinate transition state, often described as a trigonal bipyramidal structure, where the incoming nucleophile and the departing leaving group occupy the apical positions. researchgate.net As the reaction progresses and the leaving group is expelled, the molecule undergoes an inversion of its three-dimensional configuration at the phosphorus center. libretexts.orglibretexts.org This process is analogous to the well-known Walden inversion observed in SN2 reactions at carbon centers. byjus.com Therefore, the hydrolysis of a stereochemically pure enantiomer of a chiral phosphonite is expected to yield a product with the opposite stereochemical configuration. While retention of configuration is also possible via a "frontside" attack, the backside attack leading to inversion is the empirically observed and generally accepted pathway for SN2 reactions. researchgate.netlibretexts.org
Under basic conditions, the potent nucleophile OH⁻ attacks the phosphorus center, displacing one of the phenoxy leaving groups. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion. Under neutral conditions, a water molecule acts as the nucleophile in a much slower reaction. In acidic conditions, protonation of an oxygen atom can make the phosphorus center more electrophilic and enhance the leaving group's ability, though this pathway is generally less important for simple phosphonites compared to other organophosphorus compounds containing basic sites.
The table below summarizes the general characteristics of hydrolysis mechanisms for organophosphorus esters.
| Condition | Nucleophile | Mechanism | Relative Rate | Key Features |
| Acidic | H₂O | SN2-like | Slow | Protonation of a basic site can enhance leaving group ability. |
| Neutral | H₂O | SN2-like | Very Slow | Water acts as a weak nucleophile. |
| Basic | OH⁻ | SN2-like | Fast | The strong nucleophile OH⁻ directly attacks the phosphorus center. |
Radical and Photoredox Pathways
Beyond conventional polar reactions, transformations involving this compound can also proceed through radical intermediates, particularly under photochemical conditions. These pathways open up unique reactivity patterns for forming carbon-phosphorus bonds.
Visible-light photoredox catalysis provides a modern avenue for the formation of C-P bonds under mild conditions. These reactions often proceed via radical mechanisms, representing an alternative to traditional nucleophilic substitution pathways like the Arbuzov reaction. chinesechemsoc.org One proposed general mechanism involves the generation of a carbon-centered radical from a suitable precursor (e.g., an alkyl or aryl halide) through interaction with an excited photocatalyst. This radical can then add to the P(III) center of a phosphonite.
This addition forms a transient phosphoranyl radical intermediate. The subsequent fate of this intermediate determines the final product. A common pathway is β-scission, where a bond to one of the substituents on the phosphorus atom breaks to yield a stable pentavalent phosphorus product. chinesechemsoc.org Another relevant process is the triplet-sensitized photorearrangement of related P(III) esters, which is proposed to proceed via the formation of a triplet, phosphoranyl 1,3-biradical intermediate, which then isomerizes to the final phosphonate (B1237965) product.
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. rsc.org This phenomenon typically requires a molecule to possess both a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., a nitrogen atom in an imine or heterocycle) in close proximity. rsc.org Upon absorption of light, the acidity and basicity of these groups can change dramatically, leading to an ultrafast proton transfer that forms an excited-state phototautomer. nih.govmdpi.com This tautomer often has distinct photophysical properties, most notably a large Stokes shift, resulting in fluorescence at a much longer wavelength than the normal emission. rsc.org
While this compound itself does not possess the requisite functional groups for ESIPT, its behavior as a ligand in a transition metal complex could enable such a process. rsc.org When coordinated to a metal center, the electronic properties of the phosphonite ligand are altered. If the complex also contains a co-ligand with a proton-donating moiety, photoexcitation—for instance, into a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) state—could trigger ESIPT. nih.govlibretexts.orgyoutube.com The redistribution of electron density in the excited state could drastically increase the basicity of an atom in the phosphonite or a neighboring ligand, facilitating the capture of a proton from a nearby acidic group. nih.gov This would constitute an intermolecular or inter-ligand excited-state proton transfer, a process that relies on the same fundamental principles as intramolecular ESIPT.
Rearrangement Processes and Intermediate Characterization
This compound, as a trivalent phosphorus ester, can undergo rearrangement reactions to form more stable pentavalent phosphorus species. The most characteristic of these is the Michaelis-Arbuzov reaction.
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a key method for forming a phosphorus-carbon bond. jk-sci.com The reaction transforms a P(III) ester into a P(V) compound. wikipedia.org For a phosphonite, the product is a phosphinate. wikipedia.org The mechanism involves two main steps, both of which are SN2 reactions. jk-sci.com
Phosphonium (B103445) Salt Formation: The reaction begins with the nucleophilic attack of the lone pair of electrons on the P(III) atom of the phosphonite onto an electrophilic carbon of an alkyl halide. This initial step forms a quasi-stable tetra-coordinate phosphonium salt as an intermediate. wikipedia.org
Dealkylation: The halide ion that was displaced in the first step then acts as a nucleophile. It attacks one of the electrophilic carbons of the ester groups attached to the phosphorus atom. In the case of this compound, this would be the carbon of a phenyl group. However, the SN2 reaction at an sp²-hybridized carbon of an aryl group is generally disfavored. The reaction proceeds readily with alkyl esters. For aryl esters like this compound, the reaction requires harsh conditions (e.g., high temperatures) and the dealkylation step is often the rate-limiting part of the process, or the phosphonium salt may be stable and isolable. jk-sci.comwikipedia.org
The reactivity in the Arbuzov reaction is highly dependent on the nature of the phosphorus reactant and the alkyl halide. jk-sci.com
The table below outlines the general transformation for different P(III) esters in the Michaelis-Arbuzov reaction.
| P(III) Reactant | Structure | P(V) Product | Structure | General Reactivity |
| Phosphite (B83602) | P(OR)₃ | Phosphonate | RP(=O)(OR)₂ | Least reactive; requires heat. wikipedia.org |
| Phosphonite | RP(OR)₂ | Phosphinate | R'P(=O)(R)(OR) | More reactive than phosphites. wikipedia.org |
| Phosphinite | R₂P(OR) | Phosphine (B1218219) Oxide | R'P(=O)R₂ | Most reactive of the esters. wikipedia.org |
Formation and Reactivity of Phosphonium Ylide Intermediates
The reaction of trivalent phosphorus compounds, such as phosphites and phosphines, with α,β-unsaturated carbonyl compounds in the presence of a proton source is a well-established method for the synthesis of stabilized phosphorus ylides. These ylides are crucial intermediates in various synthetic transformations, most notably the Wittig reaction.
The general mechanism for the formation of these ylides involves a multi-step process. The reaction is typically initiated by the nucleophilic Michael addition of the trivalent phosphorus compound to an activated alkyne, such as a dialkyl acetylenedicarboxylate (B1228247) (DAAD). This addition results in the formation of a highly reactive, 1,3-dipolar zwitterionic intermediate, often referred to as a betaine (B1666868). researchgate.net
In the presence of a proton-donating species (a CH, NH, or OH-acid), this intermediate is rapidly protonated. The protonation is followed by an attack of the resulting conjugate base anion on the vinylphosphonium cation part of the molecule. This sequence of events leads to the formation of a stable, resonance-delocalized phosphorus ylide. arkat-usa.org Kinetic studies on analogous reactions with triphenylphosphine (B44618) have shown that the initial nucleophilic addition of the phosphine to the acetylenic ester is often the rate-determining step.
While extensive research has been conducted using triphenylphosphine, the same mechanistic pathway is proposed for reactions involving this compound. The key steps are outlined below:
Nucleophilic Attack: The phosphorus atom of this compound attacks one of the sp-hybridized carbons of the dialkyl acetylenedicarboxylate.
Betaine Formation: A linear, zwitterionic betaine intermediate is formed.
Protonation: The carbanionic part of the betaine is protonated by an available acid.
Ylide Formation: The conjugate base of the acid attacks the phosphonium center to yield the final stabilized ylide.
The stability of the resulting ylide is attributed to the delocalization of the negative charge on the carbanion onto the adjacent carbonyl groups. These stabilized ylides can exist as a mixture of two rotational isomers (E and Z), which can often be observed in their NMR spectra. arkat-usa.org
Table 1: Components in a Typical Ylide Synthesis
| Component Role | General Example | Specific Example in Context |
|---|---|---|
| Trivalent Phosphorus Nucleophile | Triphenylphosphine | This compound |
| Michael Acceptor | Dialkyl acetylenedicarboxylate (DAAD) | Dimethyl acetylenedicarboxylate |
| Proton Source (HX-Acid) | Phenols, Imides, Amides, Enols | 2-nitrocyclohexanone arkat-usa.org |
| Product | Stabilized Phosphorus Ylide | Corresponding phosphonium ylide |
Ketene-Mediated Rearrangements in Reactions with Acetylenedicarboxylates
The reaction between trivalent phosphorus compounds and acetylenedicarboxylates can, under certain conditions, proceed through alternative pathways. One such pathway involves intermediates known as ketenes. Diphenylketene, a well-studied member of the ketene (B1206846) family, is a heterocumulene known for its high reactivity, particularly in [2+2] cycloaddition reactions. wikipedia.org While the formation of ylides is a common outcome, the potential for ketene-mediated rearrangements exists, though specific evidence for this pathway in reactions of this compound with acetylenedicarboxylates is not detailed in the available research.
Formation of Tricyclic Phosphoranes from Substituted Phenylphosphonites
The synthesis of complex phosphorus-containing heterocycles, such as tricyclic phosphoranes, represents an area of significant interest in organophosphorus chemistry. These structures can be formed through various synthetic strategies, often involving intramolecular cyclization reactions. For instance, phospholes bearing specific substituents at the phosphorus atom can undergo intramolecular Diels-Alder reactions to yield tricyclic phosphine structures. researchgate.net However, specific mechanistic pathways detailing the formation of tricyclic phosphoranes directly from substituted phenylphosphonites were not available in the consulted literature.
Nucleophilic Substitution at Phosphorus Centers
Nucleophilic substitution reactions at a phosphorus center are fundamental to organophosphorus chemistry. The mechanism of these reactions can vary significantly depending on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. Two primary mechanisms are generally considered for substitution at a tetracoordinate phosphorus center: a concerted, SN2-type process involving a single pentacoordinate transition state, and a stepwise addition-elimination mechanism that proceeds through a discrete trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.org
For a trivalent P(III) center, as in this compound, the phosphorus atom is itself nucleophilic. However, it can also act as an electrophilic center for nucleophilic substitution, where a nucleophile attacks the phosphorus atom, leading to the displacement of a phenoxy or phenyl group. This process is conceptually similar to the first step of the Michaelis–Arbuzov reaction. The reaction likely proceeds through an associative mechanism, involving the formation of a transient, higher-coordinate phosphorus intermediate before the expulsion of the leaving group. The specific kinetics and stereochemistry of such reactions with this compound depend heavily on the incoming nucleophile and the reaction environment. Mechanistic changes from concerted to stepwise pathways have been observed in related systems based on the basicity of the nucleophile. sapub.org
Table 2: Mechanistic Pathways in Nucleophilic Substitution at Phosphorus
| Mechanism Type | Key Feature | Intermediate/Transition State | Applicability Context |
|---|---|---|---|
| Concerted (SN2-like) | Simultaneous bond formation and breaking. sapub.org | Single Pentacoordinate Transition State. sapub.org | Often observed with good leaving groups and strong nucleophiles. |
| Stepwise (Addition-Elimination) | Formation of a distinct intermediate. sapub.org | Trigonal Bipyramidal Pentacoordinate Intermediate. sapub.org | Can be favored with poor leaving groups or when the intermediate is stabilized. |
Coordination Chemistry and Ligand Design with Diphenyl Phenylphosphonite
Ligand Architectures and Ancillary Ligand Development
The rational design of ligands is paramount to achieving high levels of reactivity and selectivity in transition metal catalysis. acs.org This involves creating specific ligand architectures that control the steric and electronic environment around the metal center.
The combination of hard (e.g., nitrogen) and soft (e.g., phosphorus) donor atoms within a single chelating ligand framework gives rise to hemilabile properties that are highly beneficial in catalysis. nih.gov During a catalytic cycle, the weaker-coordinating hard donor can detach, creating a vacant site for substrate coordination, while the strongly-bound soft donor stabilizes the metal center. nih.gov
Key Design Principles:
Backbone Rigidity and Chirality: The choice of the ligand backbone is crucial. Readily available scaffolds like xanthene or binaphthyl are often used to impart specific bite angles and rigidity. nih.govnih.gov Incorporating chirality into the backbone is a primary strategy for asymmetric catalysis. researchgate.net
Heteroatom Combination: P,N-heterocyclic ligands, which combine phosphorus and nitrogen donors, are particularly prominent. nih.govsemanticscholar.orgnih.gov The different basicities and coordination properties of P and N atoms allow for fine-tuning of the metal's electronic properties. nih.gov
Synthetic Accessibility: The ease of ligand synthesis is a practical consideration. Phosphite (B83602) and phosphonite ligands are attractive because they can often be prepared readily from available alcohols, facilitating the creation and screening of ligand libraries. acs.org Synthetic routes typically focus on the formation of P-C or P-N bonds. nih.gov
Steric and Electronic Tuning: The substituents on both the phosphorus and nitrogen atoms can be systematically varied to optimize steric bulk and electron-donating ability. nih.gov This allows for precise control over the catalyst's activity and selectivity for a specific transformation. acs.org
The development of these sophisticated ligand architectures, including chelating bis-phosphinidenes and multidentate phosphines, continues to push the boundaries of what is possible in homogeneous catalysis. nih.govresearchgate.net
Supramolecular Interactions and Hydrogen Bonding in Metal Complexes
A significant body of research has focused on understanding and utilizing hydrogen bonds in the crystal engineering of coordination compounds. While classical hydrogen bonds involving highly electronegative atoms are well-studied, weaker C-H···O and C-H···π interactions are increasingly recognized for their structure-directing capabilities. In the context of diphenyl phenylphosphonite metal complexes, the aromatic C-H groups of the phenyl rings can act as hydrogen bond donors, interacting with suitable acceptors in the coordination sphere or on adjacent molecules.
Detailed crystallographic studies of transition metal complexes with ligands analogous to this compound, such as those containing phenylphosphine (B1580520) or phenylphosphinate moieties, have provided valuable insights into the nature of these interactions. For instance, in certain rhodium complexes, anagostic C-H···Rh interactions have been identified, where a C-H bond from a phenyl group interacts with the metal center. nih.gov While not a classical hydrogen bond, this type of interaction demonstrates the capacity of the phenyl ring's C-H groups to engage in significant non-covalent bonding.
Furthermore, the phenyl rings themselves can participate in various π-interactions, including π-π stacking and C-H···π interactions. In π-π stacking, the electron-rich aromatic rings of adjacent ligands or complexes align, contributing to the stabilization of the crystal lattice. The geometry of this stacking can vary, from face-to-face to offset arrangements, influencing the electronic properties of the material. C-H···π interactions involve a C-H bond pointing towards the face of a phenyl ring, further contributing to the cohesion of the supramolecular assembly.
The presence and nature of these supramolecular interactions are often elucidated through single-crystal X-ray diffraction, which provides precise information on intermolecular distances and angles. Spectroscopic techniques, such as NMR, can also offer evidence for these interactions in solution. The deliberate manipulation of these weak forces through ligand design is a powerful strategy for creating novel materials with desired structural and functional properties.
Research into the supramolecular chemistry of metal complexes with phosphorus-based ligands has revealed the prevalence of various non-covalent interactions that dictate their solid-state structures. While specific data for this compound is emergent, the principles derived from closely related systems provide a strong framework for understanding its behavior. The following tables summarize key types of supramolecular interactions and representative geometric parameters observed in analogous systems, which are anticipated to be relevant for this compound complexes.
Table 1: Common Supramolecular Interactions in Phenyl-Phosphorus Ligand Complexes
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|---|
| C-H···O Hydrogen Bond | Phenyl C-H | Carbonyl O, Ether O | 2.2 - 2.8 | 120 - 180 |
| C-H···π Interaction | Phenyl C-H | Phenyl Ring Centroid | 2.5 - 3.0 | 120 - 180 |
Table 2: Representative Crystallographic Data for Hydrogen Bonding in Related Metal Complexes
| Compound Fragment | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|---|
| Rh-Phenylphosphine | C-H···Rh | 0.95 | 2.87 | 3.79 | 163 |
| Pt-Phenylphosphinate | C-H···O | 0.93 | 2.45 | 3.36 | 168 |
These data, while not from this compound complexes themselves, illustrate the geometric parameters characteristic of these weak interactions and serve as a predictive guide for the types of supramolecular synthons that can be expected in the crystal engineering of its coordination compounds. The continued investigation into the crystal structures of this compound metal complexes is expected to provide a wealth of specific data to further populate and refine our understanding of these intricate non-covalent networks.
Catalytic Applications and Methodologies Utilizing Diphenyl Phenylphosphonite
Role in Homogeneous Transition Metal Catalysis
In the realm of homogeneous catalysis, phosphonite ligands, including structures related to diphenyl phenylphosphonite, are valued for their ability to influence the reactivity and selectivity of transition metal complexes. These ligands can modulate the electronic and steric environment of the metal center, thereby impacting the efficiency of catalytic cycles.
Phosphonite-based ligands have been instrumental in the development of catalytic systems for a variety of organic transformations. Their intermediate π-acceptor properties, situated between those of phosphines and phosphites, allow for a unique electronic influence on the metal center. This characteristic, combined with the accessibility of diverse structures, has made them attractive for applications in cross-coupling reactions and other catalytic processes.
For instance, palladium complexes bearing phosphinite ligands, which are structurally related to phosphonites, have been successfully employed in Suzuki cross-coupling reactions. These catalysts have demonstrated high efficacy in the coupling of aryl halides with aryl boronic acids, often under mild conditions and with low catalyst loadings. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity for specific substrates.
The development of new synthetic routes to phosphine (B1218219) ligands, which share the P-coordination chemistry with phosphonites, continues to expand the toolbox for catalyst design. Hydrophosphination reactions, for example, provide a straightforward method for creating bulky and electron-rich phosphine ligands that can enhance the efficiency and selectivity of cross-coupling reactions catalyzed by transition metals like palladium. mdpi.comresearchgate.netmdpi-res.comrsc.org
A significant area of application for phosphonites is in the field of asymmetric catalysis, where chiral phosphonite-containing ligands are used to induce enantioselectivity in various reactions. The design of these ligands often incorporates chiral backbones or stereogenic phosphorus atoms to create a well-defined chiral pocket around the metal center.
Chiral phosphine-phosphite and diphosphite ligands have been extensively studied in rhodium-catalyzed asymmetric hydrogenation and hydroformylation reactions. acs.orgacs.orgacs.orgacs.orgresearchgate.netorganic-chemistry.org These hybrid ligands combine the electronic properties of both phosphine and phosphite (B83602) or phosphonite moieties, allowing for precise control over the catalyst's performance. In the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, catalyst precursors of the type [Rh(P-OP)(cod)]BF4, where P-OP is a chiral phosphine-phosphonite ligand, have demonstrated the ability to achieve high enantiomeric excesses (ee), in some cases up to 99%. acs.orgacs.orgresearchgate.net
The modular design of these ligands, often derived from readily available chiral sources like amino alcohols or binaphthyl derivatives, facilitates the synthesis of ligand libraries for catalyst screening and optimization. tandfonline.commdpi.com This approach has been crucial in identifying highly effective catalysts for the synthesis of optically active aldehydes and other valuable chiral building blocks. acs.org
Below is a table summarizing the performance of selected chiral phosphine-phosphite ligands in rhodium-catalyzed asymmetric hydrogenation.
| Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphine-Phosphite | Methyl (Z)-α-acetamidocinnamate | Up to 99% | acs.orgacs.org |
| Chiral Phosphine-Phosphite | Methyl α-acetamidoacrylate | Up to 99% | acs.orgacs.org |
| Chiral Aminophosphonite-phosphite | Styrene (in hydroformylation) | Up to 44% |
Photocatalytic Activation and Reactions
The application of phosphonite ligands is also being explored in the field of photocatalysis. In these systems, a photocatalyst absorbs light to initiate a chemical transformation. The ligands coordinated to a metal center can influence the photophysical properties and the reactivity of the photocatalyst.
While direct photocatalysis by this compound itself is not widely reported, phosphonate-substituted ligands have been incorporated into ruthenium(II) polypyridyl complexes to modulate their photocatalytic efficiency. rsc.org These modified complexes have been used in the oxidation of sulfides to sulfoxides, demonstrating that the electronic properties of the phosphonate (B1237965) group can influence the photocatalytic cycle. rsc.org Specifically, complexes with phosphonate substituents at certain positions on the phenanthroline ligand have shown superior performance compared to the benchmark photocatalyst Ru(bpy)3 in reactions proceeding through a reductive quenching cycle. rsc.org
The broader field of photoredox catalysis has seen the use of various organophosphorus compounds to facilitate organic transformations. researchgate.net These reactions often proceed under mild, visible-light-mediated conditions, offering a green alternative to traditional synthetic methods. researchgate.net The development of novel photocatalytic systems is an active area of research, and the unique electronic properties of phosphonite ligands suggest their potential for future applications in this domain.
Application in Polymerization and Curing Processes
This compound and related phosphonates have found utility in the synthesis and modification of polymers. Their functions can range from acting as monomers in polycondensation reactions to serving as additives that impart specific properties to the final polymer material.
One notable application is the use of diphenyl H-phosphonate in the polycondensation with diols to synthesize poly(alkylene H-phosphonate)s. acs.orgnih.gov This method is advantageous as it avoids side reactions commonly observed with dialkyl H-phosphonates. acs.org The resulting polymers can be further modified to create poly(alkylene phosphate)s, which are analogues of biopolymers like nucleic acids. acs.org The polycondensation reaction can be carried out in bulk or in a solvent at temperatures ranging from 80 to 200 °C. acs.org
In the context of thermosetting polymers, phosphorus-containing compounds are often used as curing agents or flame retardants for epoxy resins. mdpi.comthreebond.co.jpgoogle.commdpi.comdaryatamin.com While direct application of this compound as a primary curing agent is not extensively documented, related compounds like diphenylphosphine (B32561) oxide have been incorporated into epoxy formulations to enhance their flame retardancy. mdpi.com The phosphorus moiety can interrupt the combustion cycle in either the gas or condensed phase, thereby reducing the flammability of the material. mdpi.com
Furthermore, acylphosphine oxides, which share structural similarities with phosphonites, are well-known as efficient photoinitiators for free radical polymerization. researchgate.netsigmaaldrich.comnih.govresearchgate.net These compounds can undergo photolysis upon exposure to UV or visible light to generate radicals that initiate the polymerization of monomers like acrylates. The efficiency of these photoinitiators is crucial in applications such as dental resins and 3D printing. researchgate.netnih.gov
The table below provides an overview of the applications of diphenyl phosphonate and related compounds in polymerization.
| Compound | Application | Polymer System | Key Findings | Reference |
| Diphenyl H-phosphonate | Monomer | Poly(alkylene H-phosphonate)s | Efficient polycondensation with diols; avoids side reactions. | acs.orgnih.gov |
| Diphenylphosphine oxide (related compound) | Flame Retardant | Epoxy Resins | Imparts flame retardancy by interrupting the combustion cycle. | mdpi.com |
| Acylphosphine oxides (related compounds) | Photoinitiator | Acrylate-based resins | Efficiently initiates free radical polymerization upon light exposure. | researchgate.netsigmaaldrich.comnih.gov |
Computational Chemistry and Theoretical Studies on Diphenyl Phenylphosphonite
Quantum-Chemical Investigations of Molecular Structure and Electronic Properties
Quantum-chemical methods are fundamental to modern chemical research, enabling the detailed examination of molecular geometries and the distribution of electrons. These calculations provide a foundational understanding of the intrinsic properties of a molecule, such as diphenyl phenylphosphonite, in both its stable ground state and its electronically excited states.
Density Functional Theory (DFT) Applications for Ground and Excited States
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. sciensage.info DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between accuracy and computational cost that makes them suitable for a wide range of molecular systems. sciensage.infonih.gov
For a molecule like this compound, DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles in its ground state. researchgate.net These calculations can also determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netjchemlett.com Furthermore, the molecular electrostatic potential (MEP) can be mapped to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. ias.ac.inuclouvain.be
Time-Dependent DFT (TD-DFT) extends these principles to study the properties of molecules in their excited states. sciensage.info This approach is used to calculate electronic transition energies, which correspond to the absorption of light and are fundamental to understanding the UV-visible spectra of compounds. nih.gov While specific, detailed DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology is routinely applied to organophosphorus compounds to elucidate their structural and electronic characteristics. nih.govresearchgate.net
Table 1: Illustrative Electronic Properties of an Organophosphorus Compound Calculated via DFT This table is for illustrative purposes to show typical parameters obtained from DFT calculations for organophosphorus compounds.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5 to -7 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1 to 1 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | 4 to 6 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 1 to 3 Debye |
Ab Initio and Semi-Empirical Methodologies in Phosphorus Chemistry
Beyond DFT, other quantum-chemical methodologies are employed in phosphorus chemistry. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.netnih.gov These methods can provide highly accurate results but are computationally more demanding than DFT, limiting their application to smaller molecules. nih.gov They are often used as benchmarks for validating the results of less computationally expensive methods. researchgate.net
Semi-empirical methods, such as AM1 and PM3, simplify the calculations by incorporating parameters derived from experimental data. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems or extensive conformational sampling. nih.gov However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonds present in the molecule. nih.gov For organophosphorus compounds, these methods can be useful for initial explorations of molecular structure and properties before applying more rigorous and computationally intensive techniques.
Prediction of Reactivity and Mechanistic Pathways
A major application of computational chemistry is the prediction of chemical reactivity and the elucidation of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a chemical transformation occurs. nih.govchemistryresearches.ir
Calculation of Electronic Chemical Potential and Electrophilicity
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. researchgate.net These global reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
The electronic chemical potential (μ) represents the tendency of electrons to escape from a system. It is approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. jchemlett.com A higher chemical potential suggests a greater tendency to donate electrons.
The chemical hardness (η) measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η ≈ (ELUMO - EHOMO) / 2. jchemlett.com A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. jchemlett.com
The global electrophilicity index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. researchgate.net This index is useful for classifying molecules as strong or weak electrophiles. These descriptors are powerful tools for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors This table defines key reactivity indices used in computational studies.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency to donate or accept electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Global Electrophilicity (ω) | ω = μ² / 2η | Capacity to accept electrons; a measure of electrophilic character. |
| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness; indicates higher reactivity. jchemlett.com |
Theoretical Validation of Reaction Mechanisms
Computational methods are invaluable for validating proposed reaction mechanisms. mdpi.commdpi.comdergipark.org.tr By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. nih.gov The path with the lowest activation energy barriers is identified as the most probable reaction pathway.
For instance, DFT studies on the reactions of related organophosphorus compounds, such as phosphinamides and phosphinites, have been used to investigate potential energy surfaces and explain the regioselectivity of reactions. researchgate.netnih.gov Such studies can determine whether a reaction is under kinetic or thermodynamic control and elucidate the role of solvents and other reagents. nih.govdergipark.org.tr While specific mechanistic studies on this compound are not prominent, the theoretical investigation of analogous phosphorus compounds demonstrates the power of these methods to confirm or refute proposed mechanisms and provide a detailed, molecular-level understanding of chemical transformations. chemistryresearches.ir
Structure-Activity Relationships in Organophosphorus Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal and environmental chemistry. springernature.com These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. springernature.comnih.gov For organophosphorus compounds, QSAR models are frequently developed to predict their potential as insecticides or their toxicity. nih.gov
The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be based on constitutional, topological, or quantum-chemical properties. Quantum-chemical descriptors, derived from methods like DFT, can include parameters such as HOMO/LUMO energies, dipole moment, and atomic charges, which encode information about the electronic structure and reactivity of the molecule. researchgate.net
Statistical methods are then used to build a model that relates these descriptors to the observed biological activity. nih.gov A successful QSAR model can be used to predict the activity of new, untested compounds, guiding the design of molecules with desired properties while minimizing undesirable effects. springernature.com While QSAR is a widely applied methodology for the broader class of organophosphorus compounds, specific models focused on this compound are not detailed in the available literature. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of Diphenyl Phenylphosphonite
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of Diphenyl phenylphosphonite, providing insight into the connectivity and environment of hydrogen, carbon, and phosphorus atoms within the molecule.
While comprehensive, peer-reviewed experimental NMR data for this compound is not extensively detailed in publicly available literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the three phenyl rings. These protons would typically appear as a complex multiplet in the range of 7.0–8.0 ppm. The integration of this region would correspond to 15 protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the phenyl rings. The carbon atom directly bonded to the phosphorus (C-P) would exhibit a characteristic coupling constant (JC-P). The two phenoxy rings would show signals for the ipso, ortho, meta, and para carbons, with the ipso-carbon (C-O) appearing in the downfield region.
³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds. For a phosphonite like this compound, a single resonance is expected in the characteristic downfield region for P(III) compounds. For comparison, related phosphine (B1218219) ligands like SPHOS (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) show ³¹P signals around -10 ppm magritek.com.
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |
| ¹³C | Aromatic (C-P) | 130 - 145 (with C-P coupling) |
| ¹³C | Aromatic (C-O) | 150 - 160 (with C-P coupling) |
| ¹³C | Aromatic (C-H) | 120 - 135 |
Note: The data in this table is predictive and based on typical chemical shift values for similar structural motifs.
NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real time. jhu.edumagritek.comnih.gov By acquiring a series of spectra over the course of a reaction, chemists can track the concentration of reactants, products, and any observable intermediates. magritek.com
In reactions involving this compound, ³¹P NMR is exceptionally useful. For example, in an oxidation or Arbuzov-type reaction, the phosphonite would be converted to a pentavalent phosphonate (B1237965). This transformation could be monitored by observing the disappearance of the characteristic phosphonite signal in the ³¹P NMR spectrum and the concurrent appearance of a new signal in the typical upfield region for P(V) phosphonates. Similarly, ¹H NMR can be used to follow changes in the aromatic region, although peak overlap can sometimes complicate analysis. This technique provides crucial kinetic data and mechanistic insights without the need for isolating compounds from the reaction mixture. rsc.orgnih.gov
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis provides an unambiguous determination of a molecule's solid-state structure. carleton.edu A suitable single crystal of the material is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which atomic positions can be determined. carleton.edu
As of this writing, a complete single-crystal X-ray structure of this compound (CAS 13410-61-2) has not been reported in major crystallographic databases. However, if such a study were performed, it would yield precise data on the molecule's geometry. For illustrative purposes, data from a related organophosphorus compound, Diphenylphosphinic acid, show a monoclinic crystal system (space group P21/c) with specific unit cell dimensions. researchgate.net A similar analysis for this compound would reveal the exact bond lengths of the P-O and P-C bonds, the C-P-O and O-P-O bond angles, and the torsion angles describing the orientation of the three phenyl rings relative to the central phosphorus atom.
Table 2: Illustrative Data Obtainable from Single Crystal X-ray Crystallography
| Parameter | Description | Example Value (Hypothetical) |
|---|---|---|
| Crystal System | The geometric category of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 15.2, c = 9.8 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |
| P-O Bond Length (Å) | The distance between phosphorus and oxygen atoms. | ~1.65 |
| P-C Bond Length (Å) | The distance between phosphorus and carbon atoms. | ~1.83 |
Note: This table is for illustrative purposes only to show the type of data generated by this technique.
X-ray Powder Diffraction (XRPD) is a rapid analytical technique used primarily for the phase identification of a crystalline material. carleton.edumalvernpanalytical.com Instead of a single crystal, a finely ground powder containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). carleton.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are used to identify functional groups and can provide structural information, as the vibrational modes are sensitive to molecular geometry and bonding.
For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of its constituent parts. The vibrations of the phenyl rings would dominate many regions of the spectra. Key diagnostic peaks would include those for the P-O-C and P-C linkages. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa; for non-centrosymmetric molecules like this compound, many vibrations may be active in both spectra, though their intensities can vary significantly. spectroscopyonline.com
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | C₆H₅ | 3050 - 3100 | Medium / Strong |
| Aromatic C=C Stretch | C₆H₅ | 1450 - 1600 | Strong / Strong |
| Phenyl-P Stretch | P-C₆H₅ | 1090 - 1180 | Medium / Strong |
| Asymmetric P-O-C Stretch | P-O-Ar | 1180 - 1240 | Strong / Medium |
| Symmetric P-O-C Stretch | P-O-Ar | 910 - 1050 | Strong / Weak |
Note: This table presents generally accepted ranges for the indicated functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent chemical bonds.
The presence of three phenyl rings in the molecule gives rise to distinct vibrational modes. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org Additionally, characteristic C-C stretching vibrations within the aromatic rings typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.czlibretexts.org
The vibrations involving the phosphorus atom are key to identifying the phosphonite structure. The P-O-C (aryl) linkages are expected to produce strong absorption bands. While the exact position can vary, the asymmetric stretching of the P-O-Ar bond is often observed in the 1250-1000 cm⁻¹ range. researchgate.netresearchgate.net Specifically for aromatic esters of phosphorus, a prominent band around 1141 cm⁻¹ can be attributed to the stretching vibration of the O-C bond in the P-O-C aromatic group. researchgate.net The P-Ph bond stretch is more difficult to assign as it falls in the complex fingerprint region but is a known feature of organophosphorus compounds. researchgate.net
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aromatic C=C | In-ring Stretching | 1600-1585 | Medium |
| Aromatic C=C | In-ring Stretching | 1500-1400 | Medium |
| P-O-C (Aryl) | Asymmetric Stretching | ~1200 | Strong |
| O-C (Aryl) | Stretching | ~1140 | Strong |
| P-Ph | Stretching | Fingerprint Region | Medium |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
Raman Spectroscopy as a Complementary Technique
Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy for the structural analysis of this compound. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy detects the scattering of light resulting from changes in the polarizability of the electron cloud around the molecule. This fundamental difference means that vibrations that are weak or inactive in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the molecule are expected to be particularly Raman active. The symmetric stretching of the phenyl rings, which may be weak in the IR spectrum, should give rise to strong and sharp bands in the Raman spectrum. These are typically observed in the same general regions as the IR active C=C stretching modes (1600-1400 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₈H₁₅O₂P), the exact monoisotopic mass is 294.080967 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) at m/z 294 is expected. Due to the presence of stable aromatic rings, this peak is likely to be prominent. libretexts.org The fragmentation of the molecular ion provides significant structural information. The fragmentation pathways are typically governed by the formation of the most stable carbocations and neutral radicals. chemguide.co.uk
For this compound, the cleavage of the P-O and P-C bonds is anticipated to be a major fragmentation route. Common fragmentation patterns for aromatic ethers involve the loss of the alkoxy or aryloxy group. miamioh.edu Therefore, the loss of a phenoxy radical (•OPh, mass 93) would lead to a fragment ion at m/z 201. Another plausible fragmentation is the loss of a phenyl radical (•Ph, mass 77) from the phosphorus atom, resulting in an ion at m/z 217. The elimination of phenol (B47542) (PhOH, mass 94) is also a possible pathway observed in similar organophosphorus compounds. researchgate.net Further fragmentation of these primary ions would lead to smaller, characteristic ions such as the phenyl cation (m/z 77) and the phenoxy cation (m/z 93).
A table of predicted major fragment ions in the mass spectrum of this compound is provided below.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 294 | [C₁₈H₁₅O₂P]⁺˙ (Molecular Ion) | - |
| 217 | [C₁₂H₁₀O₂P]⁺ | •C₆H₅ |
| 201 | [C₁₂H₁₀OP]⁺ | •OC₆H₅ |
| 93 | [C₆H₅O]⁺ | C₁₂H₁₀P |
| 77 | [C₆H₅]⁺ | C₁₂H₁₀O₂P |
Electronic Spectroscopy: UV-Visible Absorption and Emission Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the three phenyl rings. These transitions typically occur in the ultraviolet region.
The benzene ring itself has characteristic absorptions around 204 nm (π → π, high intensity) and 256 nm (a weaker, symmetry-forbidden transition). In this compound, the substitution of the phenyl rings with the phosphonite group will cause a shift in these absorption bands, likely towards longer wavelengths (a bathochromic or red shift). The presence of non-bonding electrons on the oxygen atoms could also give rise to n → π transitions, though these are generally much weaker in intensity compared to the π → π* transitions.
Functionalization and Advanced Derivative Chemistry of Diphenyl Phenylphosphonite
Synthesis of Complex Organophosphorus Analogues
The trivalent nature of the phosphorus atom in diphenyl phenylphosphonite allows for its facile conversion to pentavalent phosphorus species, a key step in the construction of intricate molecular architectures. This reactivity is harnessed in the synthesis of unsymmetric bisphosphoric analogs of alpha-amino acids and potentially in the formation of halodeoxy sugar derivatives.
Unsymmetric Bisphosphoric Analogs of Alpha-Amino Acids
A significant application of phenylphosphonite derivatives lies in the synthesis of unsymmetric bisphosphoric analogs of N-protected 1-aminobisphosphonates. A universal, one-pot strategy has been developed for this purpose, reacting α-ethoxy derivatives of phosphorus analogs of protein and non-protein α-amino acids with a phosphorus nucleophile in the presence of triphenylphosphonium tetrafluoroborate. researchgate.netrsc.org While studies have specifically detailed the use of diethyl phenylphosphonite and methyl diphenylphosphinite as the phosphorus nucleophile, the methodology is broadly applicable to related phosphonites. researchgate.netrsc.orgresearchgate.net
This user-friendly procedure operates under mild, catalyst-free conditions, typically at room temperature to 40°C for 1 to 6 hours, and provides good to very good yields, ranging from 53–91%. researchgate.netrsc.orgresearchgate.net The reaction proceeds through a phosphonium (B103445) salt as a reactive intermediate, the formation of which can be monitored using ³¹P NMR spectroscopy. researchgate.netrsc.org This method represents a significant advancement in creating structurally diverse N-protected unsymmetric bisphosphoric analogs of α-amino acids. researchgate.netrsc.org
Table 1: Synthesis of Unsymmetric Bisphosphoric Analogs of Alpha-Amino Acids
| Starting Material (α-ethoxy derivative of) | Phosphorus Nucleophile | Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
|---|---|---|---|---|
| N-protected Glycine analog | Diethyl phenylphosphonite | 85 | 2 | rt |
| N-protected Alanine analog | Diethyl phenylphosphonite | 91 | 1.5 | rt |
| N-protected Valine analog | Methyl diphenylphosphinite | 78 | 4 | 40 |
| N-protected Leucine analog | Methyl diphenylphosphinite | 82 | 3 | 40 |
| N-protected Phenylalanine analog | Diethyl phenylphosphonite | 88 | 2.5 | rt |
Halodeoxy Sugar Derivatives from Phosphonites
The synthesis of halodeoxy sugars is a critical process in carbohydrate chemistry, as these compounds serve as versatile intermediates for the production of deoxy, aminodeoxy, and unsaturated sugars. One established method for generating monohalogenated sugars involves the cleavage of oxirane rings in 2,3-anhydropyranosides. While various reagents can effect this transformation, the use of phosphonite derivatives in this specific context is an area of ongoing investigation. The nucleophilic character of the phosphorus atom in this compound suggests its potential to react with activated sugar precursors, such as epoxides, in the presence of a halogen source to yield halodeoxy derivatives. However, specific literature detailing this direct application of this compound remains to be fully explored.
Derivatization for Enhanced Performance or Specific Applications
By modifying the chemical structure of this compound, its properties can be fine-tuned for specific, high-performance applications. A notable area where such derivatization is impactful is in the development of flame retardants for polymeric materials. The introduction of phosphorus-containing compounds is a well-established strategy to impart flame retardancy.
Organophosphorus compounds can act in both the gas phase, by interrupting the combustion cycle, and the condensed phase, by promoting the formation of a protective char layer. Derivatization of the basic phenylphosphonate (B1237145) structure can enhance these effects and improve compatibility with the polymer matrix.
For instance, the synthesis of bis(2,6-dimethyphenyl) phenylphosphonate, a derivative of phenylphosphonic dichloride, has been shown to be an effective flame retardant for epoxy resins. The incorporation of this compound enhances the formation of a compact and homogeneous char layer during combustion, which insulates the underlying material and reduces the release of flammable gases. Similarly, the synthesis of bisphenol AP bis(diphenyl phosphate) via transesterification has been demonstrated to improve the flame retardancy and thermal stability of polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends. These examples highlight the potential for creating advanced flame retardants through the targeted derivatization of the phenylphosphonite core structure.
Supramolecular Architectures and Self-Assembly Processes
The ability of organophosphorus compounds to act as ligands for metal ions opens up possibilities for the construction of complex supramolecular architectures and coordination polymers through self-assembly processes. The phosphorus atom in this compound and its derivatives can coordinate to a variety of metal centers, and the phenyl substituents can engage in non-covalent interactions, such as π-π stacking, to direct the formation of ordered structures.
While the direct use of this compound as a primary building block in metal-organic frameworks (MOFs) or other well-defined supramolecular cages is not extensively documented, the broader class of organophosphorus ligands is widely employed in this field. The principles of coordination-driven self-assembly, where metal ions and organic ligands spontaneously form discrete, thermodynamically favored structures, are well-established. By designing phosphonite-based ligands with specific geometries and binding sites, it is conceivable to create novel metallo-supramolecular structures with unique host-guest properties or catalytic activities. The exploration of this compound and its derivatives in this context represents a promising avenue for the development of new functional materials.
Q & A
Q. How do structural modifications of this compound influence its performance as a flame retardant or plastic additive?
- Methodological Answer : Pyrolysis-GC/MS identifies volatile phosphorous intermediates responsible for flame inhibition. Comparative studies with alkyl-substituted analogs (e.g., diethyl phenylphosphonite) show diphenyl derivatives exhibit higher thermal stability but lower solubility in polyolefins, necessitating compatibilizer additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
